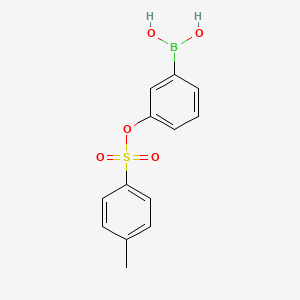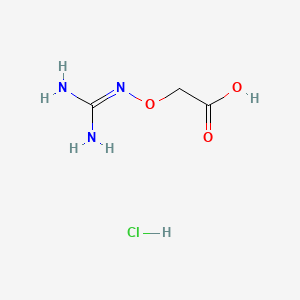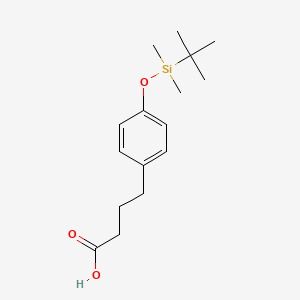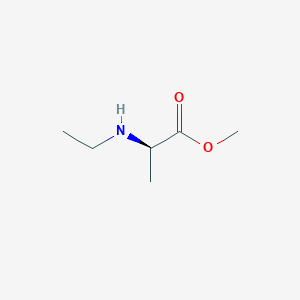
ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group, a 2-chloroacetyl group, and a methyl group. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3-methyl-1H-pyrrole-2-carboxylic acid with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then treated with chloroacetyl chloride to introduce the 2-chloroacetyl group, yielding the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of amides, thioesters, and esters, respectively.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the chloroacetyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary amines, thiols, or alcohols in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or THF.
Major Products Formed
Nucleophilic Substitution: Amides, thioesters, and esters.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
科学的研究の応用
Ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various biologically active molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of pyrrole derivatives and their biological effects.
Industrial Applications: It is employed in the development of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby inhibiting their activity. This mechanism is particularly relevant in the design of enzyme inhibitors and anticancer agents .
類似化合物との比較
Similar Compounds
Ethyl 2-chloroacetate: A simpler ester with similar reactivity but lacking the pyrrole ring.
3-Methyl-1H-pyrrole-2-carboxylic acid: The parent compound without the ethyl ester and chloroacetyl groups.
Ethyl 4-(2-bromoacetyl)-3-methyl-1H-pyrrole-2-carboxylate: A brominated analog with similar chemical properties.
Uniqueness
Ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the chloroacetyl and pyrrole moieties, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical transformations and potential therapeutic applications.
特性
分子式 |
C10H12ClNO3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC名 |
ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H12ClNO3/c1-3-15-10(14)9-6(2)7(5-12-9)8(13)4-11/h5,12H,3-4H2,1-2H3 |
InChIキー |
OTYZPXFPPUOZKL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=CN1)C(=O)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


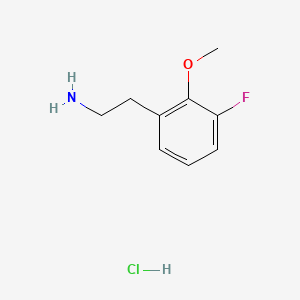
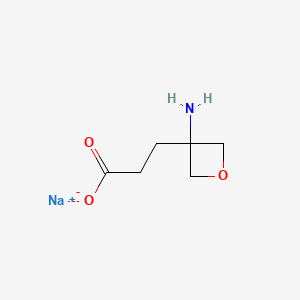
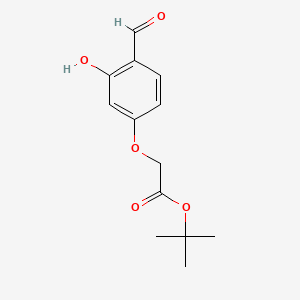
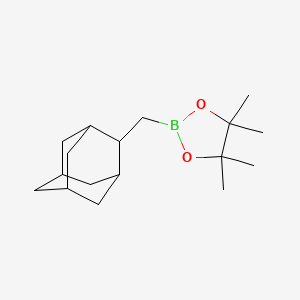
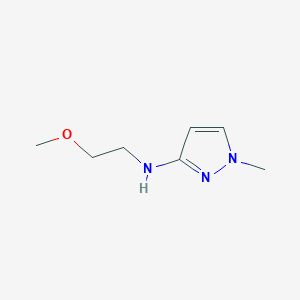
![methylN-[5-(aminomethyl)pyridin-2-yl]carbamate](/img/structure/B13468895.png)
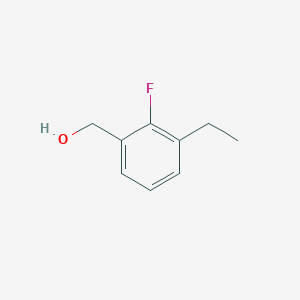
![2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13468904.png)
